molecular formula C17H15N3O3S2 B2986309 N-(5-(4-methylthiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide CAS No. 1428366-82-8

N-(5-(4-methylthiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide

Cat. No.: B2986309
CAS No.: 1428366-82-8
M. Wt: 373.45
InChI Key: YQIFGCFZCHCWNB-UHFFFAOYSA-N
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Description

N-(5-(4-methylthiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is a useful research compound. Its molecular formula is C17H15N3O3S2 and its molecular weight is 373.45. The purity is usually 95%.
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Properties

IUPAC Name

N-[5-(4-methylthiophene-2-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S2/c1-10-6-13(24-9-10)16(22)20-4-2-12-14(7-20)25-17(18-12)19-15(21)11-3-5-23-8-11/h3,5-6,8-9H,2,4,7H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIFGCFZCHCWNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(4-methylthiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological effects based on diverse research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C17H20N2O2SC_{17}H_{20}N_{2}O_{2}S with a molecular weight of 316.43 g/mol. The presence of both thiazole and furan rings suggests potential interactions with biological targets.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing primarily on its pharmacological effects:

  • Anticancer Activity : Research indicates that derivatives of thiazolo[5,4-c]pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Antimicrobial Properties : The compound has displayed antimicrobial activity against several bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of pathogens, suggesting potential applications in treating infections .
  • Enzyme Inhibition : Some studies have highlighted the compound's ability to inhibit specific enzymes involved in disease pathways. For example, it has been noted for its inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammation and pain pathways .

Case Studies and Research Findings

Several case studies have contributed to the understanding of the biological activity of this compound:

  • Study on Anticancer Effects : A study published in 2022 explored the effects of thiazolo[5,4-c]pyridine derivatives on human cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through caspase activation pathways .
  • Antimicrobial Efficacy : In a comparative study involving various antimicrobial agents, the compound demonstrated notable inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains, showcasing its potential as an antimicrobial agent .

Data Tables

Biological ActivityObservationsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against multiple bacteria
Enzyme InhibitionInhibits COX enzymes

The mechanisms underlying the biological activities of this compound involve complex interactions at the molecular level:

  • Interaction with Cellular Targets : The presence of sulfur and nitrogen atoms allows for unique interactions with proteins and enzymes, potentially modulating their activity through noncovalent interactions .
  • Induction of Apoptotic Pathways : The compound's ability to trigger apoptotic pathways in cancer cells may involve mitochondrial dysfunction and activation of caspases, leading to programmed cell death .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : The synthesis involves a multi-step process (e.g., coupling reactions, deprotection, and final conjugation). Key considerations include:
  • Base Selection : Use strong bases like DBU or sodium hydride to enhance nucleophilic reactivity during coupling steps, as demonstrated in the preparation of similar thiazolo-pyridine derivatives .
  • Intermediate Handling : Acid-sensitive intermediates (e.g., tetrahydrothiazolo-pyridine scaffolds) require anhydrous conditions to prevent hydrolysis.
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) effectively isolates the final product.
  • Yield Optimization : Monitor reaction progress via TLC or LC-MS to terminate reactions at peak conversion.

Q. What analytical techniques are essential for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the thiophene-carbonyl and tetrahydrothiazolo-pyridine moieties. Key signals include aromatic protons (δ 6.5–8.5 ppm) and carbonyl carbons (δ 165–175 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+ for C20H18N3O3S2).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% by area normalization).

Q. How can solubility challenges be addressed during in vitro assays?

  • Methodological Answer :
  • Solvent Systems : Use DMSO for stock solutions (≤10 mM) and dilute in assay buffers containing 0.1% Tween-80 or cyclodextrin derivatives to prevent precipitation.
  • Co-solvency : Ethanol or PEG-400 (≤5% v/v) enhances aqueous solubility without cytotoxicity .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy data?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma/tissue exposure (via LC-MS/MS) to identify poor bioavailability. Adjust formulations (e.g., lipid nanoparticles) if needed.
  • Metabolite Screening : Incubate the compound with liver microsomes to detect inactive metabolites that may explain reduced in vivo activity .
  • Target Engagement Studies : Use biophysical methods (e.g., SPR or thermal shift assays) to confirm binding to the intended target in vivo.

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Methodological Answer :
  • Core Modifications : Replace the 4-methylthiophene moiety with electron-deficient rings (e.g., pyridine) to assess electronic effects on target binding .
  • Bioisosteric Replacement : Substitute the furan-3-carboxamide group with thiophene or pyrrole analogs to evaluate steric and electronic tolerances.
  • Data-Driven Design : Correlate IC50 values (from enzymatic assays) with computational docking scores (e.g., AutoDock Vina) to prioritize analogs.

Q. What in vivo models are suitable for evaluating this compound’s therapeutic potential?

  • Methodological Answer :
  • Disease Models : Use rodent models of inflammation or oncology (e.g., xenograft tumors) if the compound targets kinases or GPCRs.
  • Dosing Regimens : Administer orally (10–50 mg/kg) or intravenously (2–5 mg/kg) with pharmacokinetic sampling at 0, 1, 4, 8, and 24 hours .
  • Safety Profiling : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in repeat-dose studies.

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